N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both an indole and a benzotriazine moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the benzotriazine ring is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and benzotriazine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzotriazine moiety can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the benzotriazine ring can produce dihydrobenzotriazine derivatives .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the benzotriazine ring can stabilize the compound and enhance its binding affinity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its combination of the indole and benzotriazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-12-11-24-10-9-14-16(7-4-8-18(14)24)21-19(26)13-25-20(27)15-5-2-3-6-17(15)22-23-25/h2-10H,11-13H2,1H3,(H,21,26) |
InChI Key |
DHNKUXSVOOPAHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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